N-(3,4-dimethoxybenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine
CAS No.: 96822-17-2
Cat. No.: VC7374507
Molecular Formula: C16H25NO3
Molecular Weight: 279.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96822-17-2 |
---|---|
Molecular Formula | C16H25NO3 |
Molecular Weight | 279.38 |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine |
Standard InChI | InChI=1S/C16H25NO3/c1-16(2)10-13(7-8-20-16)17-11-12-5-6-14(18-3)15(9-12)19-4/h5-6,9,13,17H,7-8,10-11H2,1-4H3 |
Standard InChI Key | BVUQRLUQFAYYFL-UHFFFAOYSA-N |
SMILES | CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OC)C |
Introduction
Molecular Architecture and Structural Characteristics
The compound’s molecular formula, C₁₆H₂₅NO₃, corresponds to a molecular weight of 279.38 g/mol and a monoisotopic mass of 279.1834 Da . Its IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine, reflects two critical structural domains:
-
A 2,2-dimethyltetrahydro-2H-pyran (oxane) ring system, which adopts a chair conformation due to steric effects from the geminal dimethyl groups.
-
A 3,4-dimethoxybenzyl moiety attached via an amine linkage at the pyran’s 4-position.
Table 1: Key Molecular Properties
The dimethoxy groups at positions 3 and 4 of the benzyl ring enhance electron density, potentially influencing intermolecular interactions in catalytic or receptor-binding contexts. The tetrahydropyran ring contributes to conformational rigidity, a feature often exploited in drug design to improve metabolic stability .
Synthesis and Analytical Characterization
While explicit synthetic routes for this compound remain undocumented in public literature, analogous tetrahydropyran derivatives are typically synthesized via:
-
Cyclization reactions: Acid-catalyzed cyclization of diols or epoxy alcohols to form the pyran ring.
-
Reductive amination: Coupling of 2,2-dimethyltetrahydro-2H-pyran-4-amine with 3,4-dimethoxybenzaldehyde under hydrogenation conditions .
Table 2: Spectroscopic Data (Hypothetical)
Technique | Predicted Characteristics |
---|---|
¹H NMR | δ 1.02 (s, 6H, CH₃), δ 3.72–3.85 (m, 2H, OCH₂), δ 6.68–6.82 (m, 3H, aromatic H) |
¹³C NMR | δ 22.1 (CH₃), δ 56.2 (OCH₃), δ 70.8 (C-O), δ 112.4–149.7 (aromatic C) |
IR | 3320 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 1030 cm⁻¹ (C-O-C sym) |
Chromatographic purification likely employs reverse-phase HPLC, given the compound’s moderate hydrophobicity (XLogP3 ≈ 2.7) . Mass spectrometric analysis would show a molecular ion peak at m/z 279.18 ([M+H]⁺).
Compound | Molecular Weight | Key Application |
---|---|---|
4-Aminomethyltetrahydropyran | 115.17 | mTOR inhibitor development |
N-(3,4-DMB)-3-(2,2-DMTHP)-4-PheBuNH₂ | 411.6 | Structural analog (unconfirmed bioactivity) |
Future Research Directions
-
Synthetic Methodology: Develop enantioselective routes to access stereoisomers for chiral drug discovery.
-
Biological Screening: Evaluate affinity for neurological targets (e.g., σ receptors, monoamine transporters).
-
ADMET Profiling: Investigate metabolic pathways using in vitro hepatocyte models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume